4-(Methylamino)-3-nitrobenzonitrile
Overview
Description
4-(Methylamino)-3-nitrobenzonitrile is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Thermophysical Properties
- Heat Capacities and Enthalpies of Transitions: A study conducted by Jiménez, Roux, Dávalos, & Temprado (2002) explored the thermophysical behavior of nitrobenzonitriles, including 4-(Methylamino)-3-nitrobenzonitrile. They utilized differential scanning calorimetry to measure heat capacities, temperatures, enthalpies, and entropies of fusion processes in these compounds.
Chemical Synthesis and Reactivity
- Hydrogenation Processes: Klara Koprivova and L. Červený (2008) investigated the hydrogenation of nitrobenzonitriles, including the 4-isomer, using Raney nickel catalyst in different solvents. They noted that the position of the nitro group relative to the nitrile group significantly impacts the hydrogenation process (Koprivova & Červený, 2008).
- Reaction with Nitric Acid: Fischer and Greig (1973) studied the reaction of dimethylbenzonitriles with nitric acid, forming nitroacetoxy adducts. Their research provides insight into the reactivity of nitrobenzonitriles under specific conditions (Fischer & Greig, 1973).
Spectroscopic Analysis
- Vibrational Analysis: Sert, Çırak, and Ucun (2013) performed a detailed vibrational analysis of 4-chloro-3-nitrobenzonitrile, which could provide relevant information for similar structures like this compound. They used various quantum chemical calculations and experimental methods (Sert, Çırak, & Ucun, 2013).
Computational Chemistry and Drug Development
- DFT-Based Reactivity Indexes: Dorostkar-Ahmadi et al. (2011) investigated the reactivity and regiochemistry of reactions involving nitrobenzonitrile oxides, including 4-nitrobenzonitrile, using density functional theory (DFT)-based reactivity indexes. This study provides insights into the computational aspects of these compounds (Dorostkar-Ahmadi, Bakavoli, Moeinpour, & Davoodnia, 2011).
Pharmaceutical Synthesis
- New Bifunctional Amidination Reagent: Müller and Pfleiderer (1978) discussed the synthesis of a bifunctional amidination reagent from 4-hydroxybenzonitrile, which is relevant for understanding the potential pharmaceutical applications of related nitrobenzonitriles (Müller & Pfleiderer, 1978).
Corrosion Inhibition
- Corrosion Inhibition Studies: Chaouiki et al. (2018) studied benzonitrile derivatives, including 4-(isopentylamino)-3-nitrobenzonitrile, as corrosion inhibitors for mild steel. This research shows the potential application of nitrobenzonitriles in industrial settings (Chaouiki et al., 2018).
Properties
IUPAC Name |
4-(methylamino)-3-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-7-3-2-6(5-9)4-8(7)11(12)13/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWMUUHEGDUZCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404747 | |
Record name | 4-(methylamino)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64910-45-8 | |
Record name | 4-(methylamino)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methylamino)-3-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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